molecular formula C19H17N3O5S2 B2774135 (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide CAS No. 865176-49-4

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide

Cat. No. B2774135
CAS RN: 865176-49-4
M. Wt: 431.48
InChI Key: OHMZCYPPHCWELT-VZCXRCSSSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography . These techniques can provide information about the compound’s atomic connectivity, stereochemistry, and three-dimensional structure.


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For example, the sulfamoyl group could potentially undergo hydrolysis or substitution reactions, while the thiazole ring could participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would likely be determined through experimental testing. Computational methods could also be used to predict some properties .

Scientific Research Applications

Synthesis and Biological Activity

  • Heterocyclic Compound Synthesis: A study reported the diastereoselective synthesis of compounds through aldol-crotonic condensation, highlighting the methods for generating heterocyclic compounds with potential biological activities (Gazieva et al., 2014).
  • Antimicrobial Activity: Research on the microwave-assisted synthesis of phenyl-2,3-dihydrobenzo[b][1,4]thiazepine-3-carboxamide derivatives demonstrated significant antibacterial and antifungal activities, suggesting potential applications in addressing microbial resistance (Raval et al., 2012).
  • Biological Activity of Heterocyclic Compounds: A study synthesized new dibenzo[1,4]dioxine, phenoxazine, and phenothiazine derivatives containing carboxamide or sulfonamide groups, compounds known for their broad spectrum of biological activities (Shlenev et al., 2016).

Synthetic Pathways and Chemical Properties

  • Novel Synthetic Pathways: Researchers developed novel pathways for the synthesis of heterocyclic compounds, such as the unexpected formation of bicyclic side products in the synthesis of benzamides, showcasing the complex reactions involved in chemical synthesis (Straniero et al., 2023).
  • Chemical Synthesis and Antimicrobial Potential: A paper focused on the synthesis of N-substituted sulfonamides bearing a benzodioxane moiety, revealing their potent therapeutic potential against various bacterial strains, which could inform the development of new antimicrobial agents (Abbasi et al., 2016).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied as a potential drug, its mechanism of action would likely involve interaction with a specific biological target, such as an enzyme or receptor .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. These properties are typically evaluated through a combination of experimental testing and computational prediction .

Future Directions

Future research on this compound could involve further exploration of its synthesis, properties, and potential applications. For example, if it shows promise as a drug candidate, it could be subject to further testing in preclinical and clinical trials .

properties

IUPAC Name

N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O5S2/c1-2-7-22-14-5-4-13(29(20,24)25)11-17(14)28-19(22)21-18(23)12-3-6-15-16(10-12)27-9-8-26-15/h2-6,10-11H,1,7-9H2,(H2,20,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHMZCYPPHCWELT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide

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